2-[(1-Methylpiperidin-4-yl)oxy]pyridine
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Overview
Description
2-[(1-Methylpiperidin-4-yl)oxy]pyridine is a chemical compound that features a pyridine ring substituted with a 1-methylpiperidin-4-yloxy group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-hydroxypyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated products .
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpiperidin-4-yl)oxy]aniline
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
Uniqueness
2-[(1-Methylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-8-5-10(6-9-13)14-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCPUBADUTPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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